molecular formula C20H18N2O6S B305767 2-[(5E)-5-(4-hydroxy-3-methoxybenzylidene)-2,4-dioxo-1,3-thiazolidin-3-yl]-N-(4-methoxyphenyl)acetamide

2-[(5E)-5-(4-hydroxy-3-methoxybenzylidene)-2,4-dioxo-1,3-thiazolidin-3-yl]-N-(4-methoxyphenyl)acetamide

Katalognummer B305767
Molekulargewicht: 414.4 g/mol
InChI-Schlüssel: MQKIOWCEBMEPFF-LICLKQGHSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2-[(5E)-5-(4-hydroxy-3-methoxybenzylidene)-2,4-dioxo-1,3-thiazolidin-3-yl]-N-(4-methoxyphenyl)acetamide, also known as HMTA, is a compound that has gained attention in the scientific community due to its potential applications in medicinal chemistry. HMTA is a thiazolidinedione derivative that has shown promising results in various studies related to its mechanism of action, biochemical and physiological effects, and future directions for research.

Wissenschaftliche Forschungsanwendungen

2-[(5E)-5-(4-hydroxy-3-methoxybenzylidene)-2,4-dioxo-1,3-thiazolidin-3-yl]-N-(4-methoxyphenyl)acetamide has shown potential applications in medicinal chemistry due to its various pharmacological properties. It has been studied for its anti-inflammatory, anti-cancer, anti-diabetic, and anti-oxidant properties. 2-[(5E)-5-(4-hydroxy-3-methoxybenzylidene)-2,4-dioxo-1,3-thiazolidin-3-yl]-N-(4-methoxyphenyl)acetamide has also been studied for its effects on the central nervous system and its potential as a neuroprotective agent. The compound has shown promising results in various in vitro and in vivo studies, making it a potential candidate for further research in the field of medicinal chemistry.

Wirkmechanismus

The mechanism of action of 2-[(5E)-5-(4-hydroxy-3-methoxybenzylidene)-2,4-dioxo-1,3-thiazolidin-3-yl]-N-(4-methoxyphenyl)acetamide involves its interaction with various molecular targets in the body. 2-[(5E)-5-(4-hydroxy-3-methoxybenzylidene)-2,4-dioxo-1,3-thiazolidin-3-yl]-N-(4-methoxyphenyl)acetamide has been shown to activate peroxisome proliferator-activated receptor-gamma (PPAR-γ), a nuclear receptor that regulates glucose and lipid metabolism. This activation leads to the upregulation of insulin sensitivity and the downregulation of inflammatory cytokines. 2-[(5E)-5-(4-hydroxy-3-methoxybenzylidene)-2,4-dioxo-1,3-thiazolidin-3-yl]-N-(4-methoxyphenyl)acetamide has also been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme that is involved in the production of inflammatory prostaglandins. This inhibition leads to the reduction of inflammation in the body.
Biochemical and Physiological Effects
2-[(5E)-5-(4-hydroxy-3-methoxybenzylidene)-2,4-dioxo-1,3-thiazolidin-3-yl]-N-(4-methoxyphenyl)acetamide has been shown to have various biochemical and physiological effects in the body. It has been shown to reduce inflammation, regulate glucose and lipid metabolism, and inhibit the growth of cancer cells. 2-[(5E)-5-(4-hydroxy-3-methoxybenzylidene)-2,4-dioxo-1,3-thiazolidin-3-yl]-N-(4-methoxyphenyl)acetamide has also been shown to have neuroprotective effects and improve cognitive function in animal models. The compound has been studied for its effects on various organs in the body, including the liver, kidney, and heart, and has shown potential as a therapeutic agent for various diseases.

Vorteile Und Einschränkungen Für Laborexperimente

The advantages of using 2-[(5E)-5-(4-hydroxy-3-methoxybenzylidene)-2,4-dioxo-1,3-thiazolidin-3-yl]-N-(4-methoxyphenyl)acetamide in lab experiments include its high purity and high yield, making it a reliable compound for research. 2-[(5E)-5-(4-hydroxy-3-methoxybenzylidene)-2,4-dioxo-1,3-thiazolidin-3-yl]-N-(4-methoxyphenyl)acetamide has also shown promising results in various in vitro and in vivo studies, making it a potential candidate for further research. However, the limitations of using 2-[(5E)-5-(4-hydroxy-3-methoxybenzylidene)-2,4-dioxo-1,3-thiazolidin-3-yl]-N-(4-methoxyphenyl)acetamide in lab experiments include the need for further studies to determine its safety and efficacy in humans. The compound has not yet been approved for clinical use, and more research is needed to determine its potential side effects and drug interactions.

Zukünftige Richtungen

There are several future directions for research on 2-[(5E)-5-(4-hydroxy-3-methoxybenzylidene)-2,4-dioxo-1,3-thiazolidin-3-yl]-N-(4-methoxyphenyl)acetamide. One area of interest is its potential as a therapeutic agent for various diseases, including cancer, diabetes, and neurodegenerative diseases. Further studies are needed to determine the optimal dosage and administration of 2-[(5E)-5-(4-hydroxy-3-methoxybenzylidene)-2,4-dioxo-1,3-thiazolidin-3-yl]-N-(4-methoxyphenyl)acetamide for these diseases. Another area of interest is the development of new derivatives of 2-[(5E)-5-(4-hydroxy-3-methoxybenzylidene)-2,4-dioxo-1,3-thiazolidin-3-yl]-N-(4-methoxyphenyl)acetamide with improved pharmacological properties. These derivatives may have enhanced efficacy and reduced side effects compared to the parent compound. Overall, 2-[(5E)-5-(4-hydroxy-3-methoxybenzylidene)-2,4-dioxo-1,3-thiazolidin-3-yl]-N-(4-methoxyphenyl)acetamide has shown promising results in various studies and has the potential to be a valuable therapeutic agent in the future.
Conclusion
In conclusion, 2-[(5E)-5-(4-hydroxy-3-methoxybenzylidene)-2,4-dioxo-1,3-thiazolidin-3-yl]-N-(4-methoxyphenyl)acetamide is a compound that has gained attention in the scientific community due to its potential applications in medicinal chemistry. The compound has shown promising results in various studies related to its mechanism of action, biochemical and physiological effects, and future directions for research. Further studies are needed to determine its safety and efficacy in humans, but 2-[(5E)-5-(4-hydroxy-3-methoxybenzylidene)-2,4-dioxo-1,3-thiazolidin-3-yl]-N-(4-methoxyphenyl)acetamide has the potential to be a valuable therapeutic agent for various diseases in the future.

Synthesemethoden

The synthesis of 2-[(5E)-5-(4-hydroxy-3-methoxybenzylidene)-2,4-dioxo-1,3-thiazolidin-3-yl]-N-(4-methoxyphenyl)acetamide involves the reaction of 4-methoxyaniline with 2-bromoacetic acid to form the intermediate compound, which is then reacted with thiosemicarbazide to form the final product 2-[(5E)-5-(4-hydroxy-3-methoxybenzylidene)-2,4-dioxo-1,3-thiazolidin-3-yl]-N-(4-methoxyphenyl)acetamide. The synthesis method of 2-[(5E)-5-(4-hydroxy-3-methoxybenzylidene)-2,4-dioxo-1,3-thiazolidin-3-yl]-N-(4-methoxyphenyl)acetamide has been optimized to yield high purity and high yield of the compound.

Eigenschaften

Produktname

2-[(5E)-5-(4-hydroxy-3-methoxybenzylidene)-2,4-dioxo-1,3-thiazolidin-3-yl]-N-(4-methoxyphenyl)acetamide

Molekularformel

C20H18N2O6S

Molekulargewicht

414.4 g/mol

IUPAC-Name

2-[(5E)-5-[(4-hydroxy-3-methoxyphenyl)methylidene]-2,4-dioxo-1,3-thiazolidin-3-yl]-N-(4-methoxyphenyl)acetamide

InChI

InChI=1S/C20H18N2O6S/c1-27-14-6-4-13(5-7-14)21-18(24)11-22-19(25)17(29-20(22)26)10-12-3-8-15(23)16(9-12)28-2/h3-10,23H,11H2,1-2H3,(H,21,24)/b17-10+

InChI-Schlüssel

MQKIOWCEBMEPFF-LICLKQGHSA-N

Isomerische SMILES

COC1=CC=C(C=C1)NC(=O)CN2C(=O)/C(=C\C3=CC(=C(C=C3)O)OC)/SC2=O

SMILES

COC1=CC=C(C=C1)NC(=O)CN2C(=O)C(=CC3=CC(=C(C=C3)O)OC)SC2=O

Kanonische SMILES

COC1=CC=C(C=C1)NC(=O)CN2C(=O)C(=CC3=CC(=C(C=C3)O)OC)SC2=O

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.